molecular formula C9H16O B144211 4-Ethyl-6-hepten-3-one CAS No. 131671-56-2

4-Ethyl-6-hepten-3-one

Cat. No. B144211
M. Wt: 140.22 g/mol
InChI Key: SUOMOGSVQCEXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-hepten-3-one, also known as ethyl heptenone, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industries. Ethyl heptenone is synthesized by the reaction of heptanal and ethylmagnesium bromide.

Mechanism Of Action

The mechanism of action of 4-Ethyl-6-hepten-3-one is not well understood. However, it is believed to interact with certain receptors in the brain, leading to changes in behavior and mood. Ethyl heptenone has been shown to have a sedative effect in animal studies, suggesting that it may have potential as a therapeutic agent for anxiety and sleep disorders.

Biochemical And Physiological Effects

4-Ethyl-6-hepten-3-one has been shown to have several biochemical and physiological effects. It has been shown to have a sedative effect in animal studies, suggesting that it may have potential as a therapeutic agent for anxiety and sleep disorders. In addition, it has been studied for its potential use as a biomarker for liver disease. Ethyl heptenone has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethyl-6-hepten-3-one in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized. However, one limitation of using 4-Ethyl-6-hepten-3-one heptenone in lab experiments is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for research on 4-Ethyl-6-hepten-3-one. One area of interest is its potential as a therapeutic agent for anxiety and sleep disorders. Further studies are needed to determine the mechanism of action and efficacy of 4-Ethyl-6-hepten-3-one heptenone in these conditions. In addition, more research is needed to explore the antimicrobial properties of 4-Ethyl-6-hepten-3-one heptenone and its potential use as a biomarker for liver disease. Finally, the synthesis of new derivatives of 4-Ethyl-6-hepten-3-one heptenone may lead to the discovery of new compounds with interesting biological activities.

Synthesis Methods

The synthesis of 4-Ethyl-6-hepten-3-one involves the reaction of heptanal and 4-Ethyl-6-hepten-3-onemagnesium bromide. The reaction is carried out in anhydrous ether and is catalyzed by a small amount of copper(I) iodide. The reaction yields 4-Ethyl-6-hepten-3-one heptenone as the major product. The reaction mechanism involves the formation of a Grignard reagent, which then reacts with heptanal to form the final product.

Scientific Research Applications

4-Ethyl-6-hepten-3-one has several scientific research applications. It is used as a flavoring agent in the food industry and as a fragrance in the perfume industry. Ethyl heptenone is also used as a starting material in the synthesis of other organic compounds. In addition, it has been studied for its potential use as a biomarker for liver disease.

properties

CAS RN

131671-56-2

Product Name

4-Ethyl-6-hepten-3-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethylhept-6-en-3-one

InChI

InChI=1S/C9H16O/c1-4-7-8(5-2)9(10)6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

SUOMOGSVQCEXBO-UHFFFAOYSA-N

SMILES

CCC(CC=C)C(=O)CC

Canonical SMILES

CCC(CC=C)C(=O)CC

synonyms

4-ethyl-6-hepten-3-one

Origin of Product

United States

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